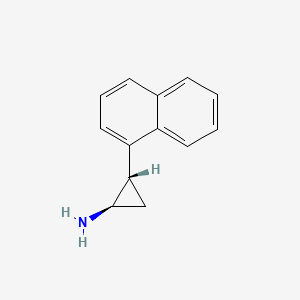
(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable naphthalene derivative followed by amination. One common method involves the reaction of naphthalene with a cyclopropane precursor under conditions that favor the formation of the desired stereoisomer. The reaction conditions often include the use of a chiral catalyst to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the naphthalene ring or the cyclopropane moiety.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-yl ketones or alcohols, while reduction could produce various reduced derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which (1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine: Similar structure but with the naphthalene moiety at a different position.
(1R,2S)-2-(Phenyl)cyclopropan-1-amine: Similar cyclopropane structure but with a phenyl group instead of a naphthalene moiety.
Uniqueness
(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine is unique due to its specific stereochemistry and the presence of the naphthalene ring, which can impart distinct chemical and biological properties compared to other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H13N |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
(1R,2S)-2-naphthalen-1-ylcyclopropan-1-amine |
InChI |
InChI=1S/C13H13N/c14-13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13H,8,14H2/t12-,13+/m0/s1 |
Clave InChI |
QSBCZQISIPLNNT-QWHCGFSZSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1C(C1N)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


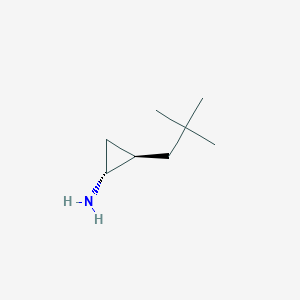
![1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B13362441.png)
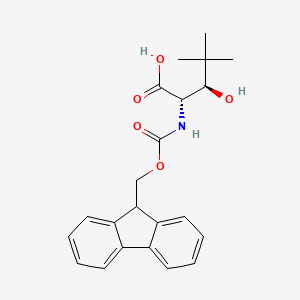
![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362449.png)
![Isopropyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362451.png)
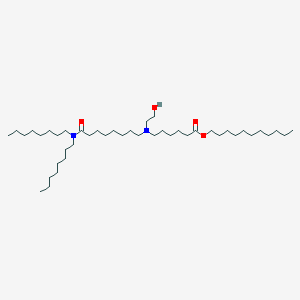
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(1-methylbutyl)benzamide](/img/structure/B13362465.png)
![6-(2-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362482.png)
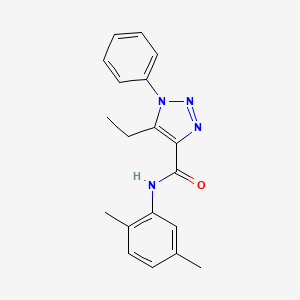
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13362497.png)
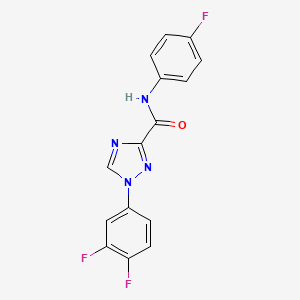

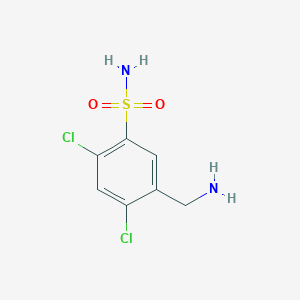
![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)
